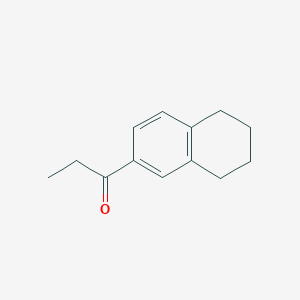

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

Description

BenchChem offers high-quality 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNDNMUNLFAVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(CCCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 5,6,7,8 Tetrahydronaphthalen 2 Yl Propan 1 One Within the Ketone Class

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one is an aromatic ketone. The defining feature of this class of compounds is a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to two other carbon atoms, one of which is part of an aromatic ring. In the case of the title compound, the propan-1-one group is attached to the 2-position of the 5,6,7,8-tetrahydronaphthalene scaffold.

The presence of the ketone functionality imparts a unique reactivity to the molecule. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, a fundamental reaction in organic chemistry. Furthermore, the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base, forming an enolate. This reactivity is the basis for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures.

Below is a table summarizing the key chemical identifiers for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one.

| Property | Value |

| IUPAC Name | 1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| CAS Number | 72637-26-4 |

Spectroscopic data provide further insight into the structure of this ketone. Infrared (IR) spectroscopy of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one reveals a strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an aromatic ketone. vulcanchem.com In its ¹H Nuclear Magnetic Resonance (NMR) spectrum, characteristic signals for the protons of the tetrahydronaphthalene ring system and the propanoyl group would be observed. For instance, the methylene (B1212753) protons of the cyclohexane (B81311) ring typically appear as multiplets in the aliphatic region, while the aromatic protons resonate in the downfield region. The methylene and methyl protons of the propanoyl group would appear as a quartet and a triplet, respectively, due to spin-spin coupling.

Significance of the 5,6,7,8 Tetrahydronaphthalene Moiety in Organic Synthesis and Functional Materials

The 5,6,7,8-tetrahydronaphthalene moiety, often referred to as a tetralin scaffold, is a privileged structure in medicinal chemistry and materials science. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets or for creating ordered structures in materials.

In the realm of medicinal chemistry, the tetralin ring is a core component of numerous therapeutic agents. It is found in drugs with a wide range of activities, including anticancer, antidepressant, antifungal, and anti-inflammatory properties. researchgate.net For example, the antidepressant sertraline (B1200038) and the anticancer anthracycline antibiotics incorporate the tetralin structure. researchgate.net The lipophilic nature of the tetralin moiety can enhance a drug's ability to cross cell membranes, an important factor in its pharmacokinetic profile.

In the context of functional materials, tetralin and its derivatives are utilized in various industrial applications. Tetralin itself is employed as a hydrogen-donor solvent in processes like coal liquefaction. researchgate.net Its derivatives have been investigated for their potential in the development of high-performance polymers and liquid crystals, where the rigidity of the tetralin core can contribute to enhanced thermal stability and desirable optical properties.

Advanced Spectroscopic and Analytical Characterization of 1 5,6,7,8 Tetrahydronaphthalen 2 Yl Propan 1 One

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Key Expected FTIR Absorption Bands:

C=O Stretch: A strong and sharp absorption band is expected for the carbonyl group of the ketone. For aromatic ketones, this band typically appears in the region of 1685-1665 cm⁻¹. One available source indicates a strong absorption band at approximately 1660 cm⁻¹ for this compound. vulcanchem.com

C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

C-H Stretch (Aliphatic): Medium to strong bands corresponding to the C-H stretching vibrations of the methylene (B1212753) and methyl groups would appear just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.

C=C Stretch (Aromatic): Several weak to medium bands are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

C-H Bend (Aliphatic): Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1465-1370 cm⁻¹ region.

A table summarizing the expected characteristic FTIR peaks is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong to Medium |

| Ketone C=O Stretch | 1685 - 1665 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1465 - 1370 | Medium |

Raman spectroscopy is a complementary technique to FTIR. While no experimental Raman spectrum for this compound is publicly available, it would provide valuable structural information.

Expected Raman Signals:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic ring typically give rise to strong signals in the Raman spectrum, which can be useful for characterizing the substitution pattern.

C=O Stretch: The carbonyl stretching vibration would also be visible in the Raman spectrum, although it is often weaker than in the FTIR spectrum.

Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the aliphatic portions of the molecule would also be present.

Raman spectroscopy is particularly useful for analyzing bulk samples and can sometimes provide information on skeletal vibrations that are weak or absent in the FTIR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for elucidating the structure and determining the molecular weight of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of generated ions, MS provides precise information about a molecule's elemental composition and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust method for separating volatile compounds and identifying them based on their mass spectra. In the analysis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, a highly purified sample is expected to yield a single, sharp peak in the gas chromatogram, which indicates the absence of significant impurities. The mass spectrum associated with this peak would provide confirmation of the compound's molecular weight. The molecular ion peak ([M]⁺) would correspond to the intact molecule after ionization.

| Parameter | Expected Result |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Expected Molecular Ion Peak (m/z) | 188 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining a compound's elemental composition by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different chemical formulas. For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, HRMS would confirm the exact mass, validating its predicted elemental composition.

| Parameter | Theoretical Value |

| Molecular Formula | C₁₃H₁₆O |

| Theoretical Exact Mass ([M+H]⁺) | 189.12794 Da |

| Theoretical Exact Mass ([M]⁺) | 188.12012 Da |

Fragmentation Pathway Analysis (e.g., α-cleavage)

The analysis of fragmentation patterns in mass spectrometry provides critical insights into a molecule's structure. Ketones like 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one characteristically undergo α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com This process results in the formation of a stable, resonance-stabilized acylium ion. youtube.com

Two primary α-cleavage pathways are possible for this molecule:

Cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•C₂H₅) and the formation of a tetrahydronaphthoyl cation.

Cleavage of the bond between the carbonyl carbon and the tetrahydronaphthalene ring, resulting in the loss of a tetrahydronaphthyl radical and the formation of a propanoyl cation.

The most abundant fragment ion (the base peak) is typically the more stable of the possible acylium ions. libretexts.org In this case, the resonance-stabilized tetrahydronaphthoyl cation is expected to be significantly more stable and thus more abundant.

| Cleavage Pathway | Lost Radical | Fragment Ion Formed | Predicted m/z of Fragment Ion |

| Pathway 1 | Ethyl radical (•C₂H₅) | [C₁₁H₁₁O]⁺ | 159 |

| Pathway 2 | Tetrahydronaphthyl radical (•C₁₀H₁₁) | [C₃H₅O]⁺ | 57 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. univ-rennes1.fr

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction analysis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one would provide unequivocal structural proof by mapping the electron density of the atoms in the crystal. This analysis would yield the absolute configuration of the molecule and reveal how individual molecules pack together to form the bulk solid. Key parameters determined from this technique are essential for understanding the material's physical properties. While specific experimental data for this compound is not publicly available, the analysis would determine the following crystallographic parameters.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions and angles of the repeating unit of the crystal lattice. nih.gov |

| Atomic Coordinates | The exact position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of all intramolecular covalent bonds and angles. |

| Crystal Packing | Details on how molecules are arranged relative to one another in the solid state. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, complementing the data obtained from XRD. nih.govmdpi.com By mapping properties onto this unique molecular surface, one can dissect the contributions of different types of non-covalent contacts, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, this analysis would quantify the relative importance of interactions involving hydrogen, carbon, and oxygen atoms in stabilizing the crystal structure.

| Type of Intermolecular Contact | Percentage Contribution (Typical) | Description |

| H···H | > 50% | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. nih.gov |

| C···H / H···C | ~20-30% | Indicates interactions between carbon and hydrogen atoms, often related to C-H···π interactions. nih.gov |

| O···H / H···O | Variable | Quantifies potential weak C-H···O hydrogen bonds, which play a role in directing the crystal packing. |

| C···C | < 5% | Relates to π-π stacking interactions between the aromatic portions of the tetrahydronaphthalene rings. nih.gov |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

The electronic absorption and fluorescence characteristics of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one are primarily determined by the electronic transitions within the substituted tetralin chromophore. The tetralin system, a partially hydrogenated naphthalene (B1677914) ring, possesses a π-electron system that gives rise to absorption bands in the ultraviolet (UV) region. The presence of the propan-1-one substituent attached to the aromatic portion of the tetralin moiety can influence the position and intensity of these absorption bands.

The UV-Vis spectrum of compounds containing a tetralin moiety is expected to exhibit characteristics similar to other substituted benzene (B151609) derivatives. Typically, two main absorption bands are observed, which are analogous to the E2 and B bands of benzene. The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent polarity and the nature of the substituents on the aromatic ring. For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, the acyl group (propan-1-one) acts as a chromophore that can interact with the aromatic π-system.

Table 4.5.1: Expected UV-Vis Absorption Data for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one in a Non-polar Solvent (e.g., Hexane)

| Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* (Primary) | ~210-230 | 10,000 - 50,000 |

| π → π* (Secondary) | ~260-280 | 1,000 - 10,000 |

| n → π* | ~300-320 | 10 - 100 |

Note: The values in this table are estimations based on the spectroscopic properties of similar aromatic ketones and tetralin derivatives and are for illustrative purposes.

Fluorescence spectroscopy provides complementary information regarding the electronic structure and excited-state dynamics of a molecule. Aromatic ketones, such as 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, can exhibit fluorescence, although the quantum yield is often low due to efficient intersystem crossing to the triplet state. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (Stokes shift) with respect to the absorption maximum.

The fluorescence of polycyclic aromatic ketones can sometimes be weak due to the forbidden nature of the n-π* transition. nii.ac.jp However, the specific molecular structure and solvent environment can significantly influence the fluorescence properties. For some aromatic ketones, fluorescence enhancement has been observed under certain conditions. nii.ac.jp The study of fluorescence spectra, including excitation and emission wavelengths, can provide valuable insights into the photophysical properties of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one.

Computational and Theoretical Chemistry Studies of 1 5,6,7,8 Tetrahydronaphthalen 2 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, enabling the prediction of a wide array of molecular properties by solving the Schrödinger equation. nih.gov Methodologies range from highly accurate but computationally intensive ab initio techniques to more efficient Density Functional Theory (DFT) and semiempirical methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com DFT calculations are pivotal for optimizing the molecular geometry of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one to find its most stable, lowest-energy conformation. researchgate.net This process involves using functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p) to iteratively adjust bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. elixirpublishers.comsemanticscholar.org The resulting optimized structure provides crucial data on the molecule's three-dimensional arrangement and serves as the basis for further electronic property analysis. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital most likely to donate an electron in a chemical reaction, while the LUMO is the orbital most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. irjweb.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the ability of a molecule to attract electrons. irjweb.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. A hard molecule has a large energy gap. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a soft molecule has a small energy gap and is more reactive. irjweb.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electron-accepting capability of a molecule. irjweb.com |

Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to understand the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MESP map is plotted onto the molecule's electron density surface, illustrating the net electrostatic effect of the total charge distribution (electrons and nuclei). libretexts.orgucsb.edu

Different colors on the MESP surface represent varying electrostatic potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the oxygen atom of the carbonyl group in 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one. libretexts.orgresearchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. libretexts.org

Green regions represent areas of neutral or near-zero potential, often characteristic of nonpolar parts of the molecule, like the hydrocarbon rings. researchgate.net

By analyzing the MESP map, one can identify the most probable sites for intermolecular interactions and chemical reactions. mdpi.com

Ab Initio and Semiempirical Methods for Molecular Properties

Beyond DFT, other quantum mechanical methods are available for calculating molecular properties. Ab initio methods, which derive from first principles without using empirical parameters, offer high accuracy. researchgate.net An example is Møller-Plesset (MP2) perturbation theory, which provides a more rigorous treatment of electron correlation than standard DFT functionals but at a significantly higher computational cost. ucsb.edu

On the other end of the spectrum, semiempirical methods, such as AM1, are much faster than DFT or ab initio methods because they incorporate experimental parameters to simplify calculations. mdpi.com While less accurate, they are useful for preliminary conformational searches and for studying very large molecular systems where more demanding methods are not feasible. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one possesses rotational freedom around its single bonds, particularly between the propanone group and the tetrahydronaphthalene ring system. This flexibility allows the molecule to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that separate them. researchgate.net

This is often achieved by mapping the potential energy surface (PES). A PES scan involves systematically rotating one or more dihedral angles and calculating the molecule's energy at each step. The resulting plot of energy versus the dihedral angle reveals the low-energy conformers and the energy barriers for rotation between them. researchgate.net This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data. arxiv.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be predicted. semanticscholar.orgnih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to aid in signal assignment and structure confirmation. nih.gov

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. elixirpublishers.com Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) and relates to a peak in the infrared (IR) spectrum. researchgate.net Comparing the theoretical spectrum with the experimental one helps in assigning the observed absorption bands to particular functional groups and molecular motions.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. arxiv.org These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, corresponding to electronic transitions from the ground state to various excited states, often involving the HOMO and LUMO. nih.govschrodinger.com

Table 2: Computationally Predicted Spectroscopic Parameters

| Spectroscopy Type | Parameter Predicted | Typical Computational Method |

|---|---|---|

| NMR | ¹H and ¹³C Chemical Shifts (ppm) | GIAO semanticscholar.org |

| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) elixirpublishers.com |

| UV-Vis | Absorption Wavelength (λmax, nm) | TD-DFT nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, MD simulations provide critical insights into its conformational flexibility and its interactions with solvent molecules, which are fundamental to understanding its behavior in biological systems and chemical reactions. semanticscholar.org

The conformational landscape of this molecule is dictated by the flexibility of the tetrahydronaphthalene ring system and the rotational freedom of the propan-1-one side chain. The partially saturated ring of the tetrahydronaphthalene core is not planar and can adopt various puckered conformations, such as chair, boat, or twist-boat forms. MD simulations can track the transitions between these conformations, revealing the most stable or predominant shapes the molecule assumes under specific conditions (e.g., in aqueous solution or bound to a protein). nih.gov This dynamic behavior is crucial as the specific three-dimensional shape of a molecule often governs its biological activity. mdpi.com

Furthermore, MD simulations elucidate the intricate network of interactions between the solute molecule and the surrounding solvent. By explicitly modeling solvent molecules (typically water in biological contexts), these simulations can map the hydration shell around 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one. They can identify which parts of the molecule are hydrophilic (e.g., the carbonyl oxygen of the propanone group, which can form hydrogen bonds) and which are hydrophobic (e.g., the aromatic ring and the aliphatic carbons). This information is vital for predicting solubility, membrane permeability, and the thermodynamics of binding to a receptor pocket, where the displacement of water molecules plays a significant role. 193.6.1

A typical MD simulation setup involves defining a force field (a set of parameters describing the potential energy of the system), solvating the molecule in a box of water, and simulating its movement over nanoseconds to microseconds by numerically solving Newton's equations of motion. semanticscholar.org The resulting trajectory provides a high-resolution "movie" of molecular motion, from which various structural and energetic properties can be calculated.

Table 1: Key Aspects of a Molecular Dynamics (MD) Simulation Setup

| Parameter | Description | Relevance to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one |

|---|---|---|

| Force Field | A collection of equations and associated constants designed to approximate the potential energy of a system of atoms. Examples include AMBER, CHARMM, and GROMOS. mdpi.com | Defines the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions governing the molecule's behavior. |

| Solvent Model | The representation of the solvent, typically water. Explicit models (e.g., TIP3P, SPC/E) treat each water molecule individually, while implicit models represent the solvent as a continuum. | Crucial for studying how the molecule interacts with its environment, affecting its conformation and solubility. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Must be long enough to capture the conformational transitions of interest, such as the puckering of the aliphatic ring or side-chain rotations. |

| Ensemble | The statistical mechanical ensemble used, which defines the thermodynamic state of the system (e.g., NVT for constant number of particles, volume, and temperature; NPT for constant pressure). | Ensures the simulation mimics realistic laboratory conditions (e.g., constant temperature and pressure). |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydronaphthalene-Based Ligands

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.com For tetrahydronaphthalene-based ligands, QSAR models are invaluable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A QSAR study on a series of tetrahydronaphthalene derivatives would involve several steps:

Data Set Selection: A series of tetrahydronaphthalene analogs with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment), and topological descriptors (e.g., connectivity indices).

Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.net

Model Validation: The model's robustness and predictive ability are rigorously assessed using statistical metrics like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with the test set. researchgate.net

For tetrahydronaphthalene derivatives, QSAR studies can reveal which structural features are most influential for their activity. For instance, a model might show that increasing hydrophobicity on the aromatic ring enhances activity, while bulky substituents on the aliphatic ring are detrimental. Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA and CoMSIA, provide a more detailed picture by considering the 3D structure of the molecules.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.govtaylorfrancis.com The process begins by aligning the series of tetrahydronaphthalene-based ligands based on a common structural feature. Each aligned molecule is then placed in a 3D grid, and at each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. mdpi.com

The resulting matrix of energy values (the molecular fields) is then analyzed using PLS to derive a QSAR model. The output is not only a predictive equation but also 3D contour maps that visualize the results. nih.gov

Steric Contour Maps: Green contours indicate regions where bulky groups increase biological activity, while yellow contours show where steric bulk is unfavorable.

Electrostatic Contour Maps: Blue contours highlight areas where positive charges are beneficial for activity, whereas red contours indicate regions where negative charges are preferred.

These maps provide an intuitive guide for medicinal chemists to design new derivatives, such as 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, with potentially improved activity by adding or removing specific functional groups in the highlighted regions. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that calculates similarity indices at the grid points instead of interaction energies. nih.govtaylorfrancis.com A key difference is that CoMSIA avoids the extremely high energy values that can occur at positions close to the molecular surface in CoMFA. In addition to steric and electrostatic fields, CoMSIA typically includes three other descriptors:

Hydrophobic: Describes favorable and unfavorable hydrophobic interactions.

Hydrogen Bond Donor: Identifies favorable and unfavorable positions for H-bond donors.

Hydrogen Bond Acceptor: Identifies favorable and unfavorable positions for H-bond acceptors. nih.gov

This broader range of descriptors often leads to more robust and interpretable models. mdpi.com The results are also visualized as 3D contour maps, providing a comprehensive picture of the structural requirements for optimal biological activity. For example, a CoMSIA model for a series of tetrahydronaphthalene-based enzyme inhibitors might show a yellow contour near the carbonyl group of the propanone side chain, indicating that hydrophobic groups are favored in that region, while a magenta contour near the aromatic ring might suggest that a hydrogen-bond acceptor is beneficial. mdpi.com

Table 2: Representative Statistical Parameters for Hypothetical CoMFA and CoMSIA Models

| Statistical Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (or Q²) | 0.719 | 0.801 | Cross-validated correlation coefficient (Leave-One-Out). A value > 0.5 indicates good predictive ability. mdpi.com |

| r² (or R²) | 0.905 | 0.897 | Non-cross-validated correlation coefficient. A value closer to 1.0 indicates a better fit of the model to the training data. mdpi.com |

| Optimal Components | 5 | 6 | The number of principal components used in the PLS analysis that yields the highest q². |

| Standard Error | 0.310 | 0.285 | The standard error of the predictions, indicating the precision of the model. |

| Field Contributions | Steric: 45%Electrostatic: 55% | Steric: 18%Electrostatic: 25%Hydrophobic: 35%H-Bond Donor: 12%H-Bond Acceptor: 10% | The relative contribution of each field to the final QSAR model. |

Theoretical Reactivity Prediction and Reactivity Indices

Theoretical reactivity prediction uses principles of quantum chemistry to forecast the chemical behavior of a molecule. For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, these methods can identify the most reactive sites, predict the feasibility of certain reactions, and provide insights into its electronic structure. These predictions are often based on calculations using Density Functional Theory (DFT).

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions with high LUMO density are prone to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, the HOMO is likely to be localized on the electron-rich aromatic ring, making it a site for electrophilic aromatic substitution. The LUMO is expected to be centered on the carbonyl group of the propanone side chain, making the carbonyl carbon a primary site for nucleophilic attack. wikipedia.org

Table 3: Key Theoretical Reactivity Indices

| Reactivity Index | Formula | Significance for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. A low value indicates a higher tendency to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. A high value indicates a greater capacity to act as an electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. A high value indicates high stability and low reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from the molecule. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A global index that quantifies the electrophilic nature of a molecule. A higher value indicates a stronger electrophile. |

By mapping these properties, such as the electrostatic potential, onto the molecular surface, a detailed picture of reactivity can be created, guiding synthetic chemists in planning reactions and understanding the molecule's chemical properties.

Ligand Chemistry and Supramolecular Interactions of Tetrahydronaphthalene Derived Ketones

Supramolecular Self-Assembly Driven by Noncovalent Interactions

The self-assembly of tetrahydronaphthalene-derived ketones into ordered supramolecular structures is dictated by a subtle interplay of various noncovalent forces. The aromatic and aliphatic regions of the molecule, along with the polar ketone functional group, provide multiple sites for attractive intermolecular contacts.

While lacking classical hydrogen bond donors like O-H or N-H, the structure of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one allows for the formation of weaker, yet structurally significant, C–H···O hydrogen bonds. researchgate.nethi-ho.ne.jp In these interactions, activated C–H groups, particularly those on the aromatic ring or adjacent to the carbonyl group, can act as donors to the lone pair of electrons on the carbonyl oxygen atom of a neighboring molecule. These C–H···O interactions, though individually weak, can collectively contribute to the stability of the crystal lattice, often forming intricate networks that guide molecular packing. nih.govnih.gov

In derivatives where a nitrogen atom is introduced, for instance through the synthesis of related Schiff bases or aminotetralin structures, C–H···N hydrogen bonds can also play a role in defining the supramolecular assembly. rsc.org The principles governing these interactions are similar, with the nitrogen atom's lone pair acting as the hydrogen bond acceptor. The strength and geometry of these bonds are crucial in crystal engineering, influencing polymorphism and material properties.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| C–H···O | Aromatic C-H, Aliphatic C-H (α- to C=O) | Carbonyl Oxygen (C=O) | 2.9 - 3.5 | Formation of layers and chains, stabilization of crystal packing. nih.gov |

| C–H···N | Aromatic C-H, Aliphatic C-H | Imine or Amine Nitrogen | 3.0 - 3.6 | Directional control in nitrogen-containing derivatives, formation of specific synthons. rsc.org |

Table 1: Characteristics of C–H···O and C–H···N Hydrogen Bonds in Tetrahydronaphthalene-like Scaffolds.

The presence of the benzene (B151609) ring within the tetrahydronaphthalene moiety is a key driver for π-stacking interactions. nih.gov In the solid state, these molecules can arrange in a parallel-displaced or T-shaped fashion to maximize attractive forces, which are a combination of electrostatic and dispersion interactions. rsc.org In a parallel-displaced arrangement, the electron-rich π-system of one molecule stacks above the electron-poorer σ-framework of another. This type of interaction is common in aromatic compounds and is a dominant force in the formation of columnar or layered crystal structures. nih.govresearchgate.net

| Interaction Type | Interacting Moieties | Geometric Arrangement | Significance |

| π-Stacking | Aromatic Ring ↔ Aromatic Ring | Parallel-displaced, T-shaped | Major contributor to crystal packing, formation of aggregates. nih.gov |

| C–H···π | Aliphatic/Aromatic C-H ↔ Aromatic Ring | C-H bond pointing towards the π-face | Fine-tuning of molecular orientation, stabilization of 3D structures. researchgate.net |

Table 2: Key π-Interactions in Tetrahydronaphthalene Systems.

Halogen bonding is a highly directional interaction that occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base. nih.govyoutube.com For a molecule like 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one to participate in halogen bonding, it would typically require either the introduction of a halogen substituent onto its scaffold or co-crystallization with a halogen bond donor. nih.govresearchgate.net In such a scenario, the carbonyl oxygen, with its lone pairs, would be an excellent halogen bond acceptor. rsc.org This interaction could be exploited in crystal engineering to create specific and robust supramolecular assemblies.

Coordination Chemistry with Metal Centers

The ketone functionality of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one provides a potential coordination site for metal ions. The oxygen atom possesses lone pairs of electrons, allowing it to act as a Lewis base and donate electron density to a Lewis acidic metal center, forming a coordinate covalent bond. libretexts.orgyoutube.com Such interactions are the basis of coordination chemistry, leading to the formation of metal complexes or coordination compounds. youtube.comlibretexts.org

While this specific ketone is not a classical chelating ligand, its carbonyl oxygen can function as a monodentate ligand, binding to a single metal ion. youtube.com The stability and nature of the resulting complex would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent system, and the presence of other competing ligands. wordpress.com In more complex derivatives, such as Schiff bases formed from the ketone, additional donor atoms (like nitrogen) can be introduced, creating polydentate ligands capable of forming more stable chelate rings with metal ions. sapub.orgmdpi.comresearchgate.netorientjchem.org The coordination of such ligands to transition metals can result in complexes with interesting catalytic, magnetic, or biological properties. sapub.orgresearchgate.net

Design and Synthesis of Tetrahydronaphthalene-Based Ligands for Biological Targets

The 5,6,7,8-tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry. Its conformational rigidity and lipophilic nature make it an excellent platform for the design of ligands that can selectively bind to biological targets such as G-protein coupled receptors (GPCRs).

The tetrahydronaphthalene core is a key component in the structure of numerous potent and selective dopamine (B1211576) receptor ligands. acs.orgacs.org By modifying the substitution pattern on this scaffold, chemists can fine-tune the pharmacological properties of the resulting molecules to target specific dopamine receptor subtypes (D1, D2, D3, etc.). For example, the introduction of hydroxyl and amino groups at various positions on the tetrahydronaphthalene ring system is a common strategy for creating potent dopamine receptor agonists. acs.orgnih.gov

The synthesis of these ligands often involves multi-step sequences starting from substituted tetralones, which are ketones structurally related to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one. The ketone group serves as a chemical handle for introducing other functionalities, such as amino groups, which are crucial for receptor interaction. The defined stereochemistry of these ligands is often critical for their activity, with different enantiomers exhibiting distinct binding affinities and functional effects. acs.org Bivalent ligands, where two pharmacophores based on scaffolds like (R)-apomorphine are linked together, have also been developed to probe the dimerization of dopamine receptors. rsc.org

| Compound Class | Key Structural Features | Biological Target | Reference |

| 2-Aminotetralins | Amino and hydroxyl groups on the tetrahydronaphthalene ring | Dopamine D2/D3 Receptors | acs.org |

| 5-Hydroxy-2-(dipropylamino)tetralin (5-OH-DPAT) | Hydroxyl at C5, dipropylamino at C2 | Dopamine D2/D3 Receptor Agonist | acs.org |

| trans-7-OH-PIPAT | 7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin | Dopamine D3 Receptor Ligand | nih.gov |

| Apomorphine-based bivalent ligands | Two (R)-apomorphine units connected by a spacer | Dopamine D2 Receptor | rsc.org |

Table 3: Examples of Dopamine Receptor Ligands Based on the Tetrahydronaphthalene Scaffold.

Opioid Receptor Ligands

A thorough review of pharmacological databases and peer-reviewed journals yielded no studies identifying or evaluating 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one as a ligand for any opioid receptor subtypes (μ, δ, or κ). Research on opioid ligands derived from the tetralin scaffold has focused on structurally distinct molecules, such as certain complex isoquinolines or aminotetralin derivatives, which are not directly comparable to the specified compound. nih.govnih.gov Consequently, there is no available data on binding affinities (Kᵢ), efficacy (EC₅₀), or functional activity of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one at opioid receptors.

Alpha-1 Adrenergic Receptor Agonists

Similarly, there is no scientific literature available that characterizes 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one as an agonist for alpha-1 adrenergic receptors. Studies on tetralin-based adrenergic agents have primarily explored derivatives containing an amino group (aminotetralins), which is a key pharmacophore for interaction with these receptors. nih.govnih.gov The propanone moiety of the subject compound differs significantly from the structures known to exhibit alpha-1 adrenergic agonism. As a result, no binding or functional data for 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one at these receptors has been published.

Interaction with Supramolecular Host Systems (e.g., Pillar[n]arenes)

There are no documented studies on the host-guest chemistry or supramolecular interactions between 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one and pillar[n]arenes or other supramolecular host systems. The field of supramolecular chemistry has extensively investigated the encapsulation of various guest molecules by macrocycles like pillararenes, but the inclusion of this specific tetralin-derived ketone has not been a subject of published research. Therefore, data regarding association constants, binding modes, or the formation of supramolecular assemblies involving this compound are not available.

Future Research Directions and Potential Applications in Academic Inquiry

Development of Novel Stereoselective Synthesis Routes

The propanone side chain of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one introduces a chiral center upon reduction of the ketone, and the tetralin scaffold can also possess chirality depending on its substituents. The development of stereoselective synthesis methods is crucial for producing enantiomerically pure forms of its derivatives, which is often a prerequisite for pharmacological studies and the creation of advanced materials.

Future research could focus on several promising strategies:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of the ketone group is a direct and efficient method to produce chiral alcohols. Research could explore a variety of chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands, to achieve high enantioselectivity.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the molecule can be an effective strategy. This might involve starting from a chiral precursor that already contains the desired stereochemistry for either the side chain or the ring system.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations has emerged as a powerful tool in synthesis. Research into organocatalytic methods for the asymmetric alkylation or acylation of a tetralone precursor could provide novel and metal-free routes to chiral derivatives.

Enzymatic Reactions: Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes such as ketoreductases could be employed for the stereoselective reduction of the carbonyl group, often yielding exceptionally high enantiomeric excess under mild conditions.

A comparative overview of potential stereoselective methods is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High efficiency, atom economy, directness. | Development of novel chiral metal-ligand complexes. |

| Chiral Pool Synthesis | Predictable stereochemistry, established methods. | Identification of suitable and cost-effective chiral precursors. |

| Organocatalysis | Metal-free, lower toxicity, operational simplicity. | Design of new chiral organic catalysts for Friedel-Crafts or alpha-functionalization reactions. |

| Enzymatic Reduction | High enantioselectivity, mild reaction conditions, environmentally benign. | Screening and engineering of ketoreductases for substrate specificity. |

Exploration of Bioisosteric Replacements within the Tetrahydronaphthalene Scaffold

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical properties, biological activity, metabolic stability, or toxicity while retaining its primary biological function. cambridgemedchemconsulting.comspirochem.com This approach involves substituting one atom or group with another that has similar steric and electronic characteristics. drughunter.com For the 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one scaffold, bioisosteric modifications could lead to new chemical entities with improved drug-like properties.

Key areas for exploration include:

Scaffold Hopping: Replacing the tetrahydronaphthalene core with other bicyclic or heterocyclic systems. For example, substituting it with an indane, chromane, or quinoline ring could alter properties like lipophilicity and hydrogen bonding capacity, potentially improving pharmacokinetic profiles.

Aromatic Ring Modification: Introducing heteroatoms (e.g., nitrogen, oxygen, sulfur) into the aromatic portion of the tetralin ring can significantly impact electronic distribution and metabolic pathways. nih.gov

Aliphatic Ring Modification: Replacing a methylene (B1212753) group (-CH2-) in the saturated ring with an oxygen (to form a tetrahydropyran derivative) or a nitrogen atom could enhance polarity and solubility.

The table below outlines potential bioisosteric replacements and their expected impact.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Tetrahydronaphthalene | Indane, Benzofuran, Quinoline | Modulate lipophilicity, introduce new interaction points, alter metabolic profile. |

| Phenyl Ring | Pyridyl, Thienyl, Pyrazolyl Ring | Introduce hydrogen bond donors/acceptors, modify electronic properties, escape patent space. cambridgemedchemconsulting.com |

| Aliphatic -CH2- | -O- (Oxygen), -NH- (Nitrogen) | Increase polarity, improve aqueous solubility, introduce hydrogen bonding sites. |

| Propanone Side Chain | Amide, Ester, Sulfone | Alter chemical reactivity and metabolic stability. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Ultrafast spectroscopy techniques, operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, provide the ability to observe the real-time motion of atoms during a chemical reaction. riken.jpgist.ac.kr Applying these methods to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one and its reactions could offer unprecedented insight into its fundamental chemical behavior.

Future research directions could include:

Photochemical Dynamics: Investigating the behavior of the molecule after absorbing light. Ultrafast transient absorption or time-resolved vibrational spectroscopy could track the energy dissipation pathways from excited electronic states, revealing the dynamics of processes like intersystem crossing or photochemical reactions. gist.ac.kr

Reaction Intermediate Tracking: Many chemical reactions proceed through short-lived, high-energy intermediates that are impossible to isolate. Ultrafast techniques can detect and characterize these transient species, providing a complete picture of the reaction mechanism. nurd.org.uk For instance, the enol or enolate intermediates in reactions at the alpha-carbon of the ketone could be directly observed.

Solvent-Solute Interactions: The dynamics of solvation play a critical role in reaction rates and outcomes. Ultrafast spectroscopy can monitor the reorganization of solvent molecules around the tetrahydronaphthalene-ketone core as it undergoes a chemical transformation, clarifying the role of the solvent in stabilizing transition states. gist.ac.kr

Integration with Machine Learning for Property Prediction and Synthetic Route Design

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling rapid prediction of molecular properties and optimization of synthetic pathways. nih.gov Applying these computational tools to 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one can accelerate its development for various applications.

Property Prediction: By training ML models on large datasets of known molecules, it is possible to predict various properties for new compounds. scinito.aiacs.org For the target molecule and its derivatives, ML could predict:

Physicochemical Properties: Solubility, lipophilicity (logP), and boiling point.

Biological Activity: Potential binding affinity to various receptors or enzymes, toxicity profiles, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

Spectroscopic Data: Prediction of NMR, IR, and mass spectra to aid in characterization.

Synthetic Route Design: Retrosynthesis software powered by ML can propose novel and efficient synthetic routes. researchgate.net These tools analyze the target structure and suggest a sequence of reactions and starting materials, potentially uncovering more cost-effective or higher-yielding pathways than those designed by traditional methods. This can significantly reduce the time and resources spent on experimental route scouting. nih.gov

Design of Functional Materials Incorporating the Tetrahydronaphthalene-Ketone Core

The rigid, partially aromatic structure of the tetrahydronaphthalene core, combined with the reactive ketone handle, makes this compound a promising building block for novel functional materials.

Potential research avenues include:

Polymer Chemistry: The ketone group can be used as a point of attachment or a reactive site for polymerization. For example, it could be converted into a vinyl group for free-radical polymerization or used in condensation reactions to form polyesters or polyamides. The resulting polymers, incorporating the bulky tetralin group, may exhibit unique thermal properties, high glass transition temperatures, and specific optical characteristics.

Liquid Crystals: The rigid bicyclic structure is a common feature in liquid crystalline molecules (mesogens). By attaching appropriate functional groups, derivatives of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one could be designed to exhibit liquid crystal phases, with potential applications in displays and sensors.

Organic Electronics: The aromatic system of the tetralin core can be extended or modified to create conjugated systems suitable for use in organic electronics. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the tetralin group could be used to tune solubility and film-forming properties.

Q & A

Q. What role does X-ray crystallography play in validating the structural hypotheses for this compound?

- Answer : Single-crystal analysis provides definitive bond lengths, angles, and torsion angles. For example, studies on morpholine-functionalized propanones used X-ray data to confirm the planarity of the ketone group and ring puckering in the tetrahydronaphthalene moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.